molecular formula C21H23N3O4S B2668682 Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-96-8

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2668682
CAS RN: 946206-96-8
M. Wt: 413.49
InChI Key: XTDZUUNSUKKTKK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing a pyrido[2,3-d]pyrimidine moiety, which is a pyrimidine fused to a pyridine ring. These compounds have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using techniques such as X-ray diffraction . The structure of these compounds can be influenced by the different heteroatoms introduced into the ancillary ligands .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can react with various targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific substituents present in the molecule. For example, they can exhibit different emission peaks and photoluminescence quantum efficiencies in solutions .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research indicates this compound's structure serves as a precursor for synthesizing novel heterocycles, demonstrating potent anticancer activity against colon cancer cell lines. For instance, Abdel-Motaal, Alanzy, and Asem (2020) synthesized new heterocycles from a similar structural framework, showing significant anticancer potential (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, compounds synthesized from related structures exhibit promising antimicrobial properties. Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, displaying potent antibacterial and antifungal activities, highlighting the chemical scaffold's versatility in addressing diverse biological targets (Tiwari et al., 2018).

Bioactivity and Mechanism of Action Studies

Compounds derived from this chemical structure have been explored for their bioactivity and mechanisms of action. Hocková et al. (2003) investigated derivatives for antiviral activity, revealing marked inhibition against retroviruses, which underscores the scaffold's potential in antiviral drug development (Hocková et al., 2003).

Chemical Synthesis and Modification

The adaptability of this compound in chemical synthesis and modification is notable. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, derived from a similar chemical structure, to produce novel pyrimidines and thiazolopyrimidines, facilitating the development of compounds with tailored biological properties (Kappe & Roschger, 1989). Furthermore, the study by Begum and Vasundhara (2009) on the crystal structure analysis of reduced pyrimidine derivatives contributes to the understanding of the structure-activity relationship essential for drug design (Begum & Vasundhara, 2009).

Environmental and Green Chemistry Applications

The compound's framework has been utilized in developing environmentally friendly synthesis processes. Nikalje et al. (2017) highlighted an ionic liquid-mediated synthesis method for novel chromone-pyrimidine coupled derivatives, emphasizing the importance of green chemistry principles in the synthesis of biologically active compounds (Nikalje et al., 2017).

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines involves their interaction with various cancer targets, inhibiting their activity and thus exhibiting anticancer effects .

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines would depend on the specific compound and its properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed information .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-11-29-21-23-18-17(19(25)24-21)16(13-7-9-14(27-4)10-8-13)15(12(3)22-18)20(26)28-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZUUNSUKKTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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